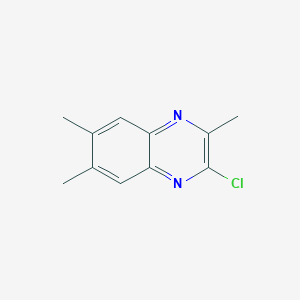
2-Chloro-3,6,7-trimethylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,6,7-trimethylquinoxaline is a chemical compound with the CAS Number: 29067-80-9 . It has a molecular weight of 206.67 and its IUPAC name is 2-chloro-3,6,7-trimethylquinoxaline . It is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-Chloro-3,6,7-trimethylquinoxaline is 1S/C11H11ClN2/c1-6-4-9-10 (5-7 (6)2)14-11 (12)8 (3)13-9/h4-5H,1-3H3 . The InChI key is RFEIHZCKIYFYAM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-3,6,7-trimethylquinoxaline is a powder with a melting point of 142-143 degrees Celsius .Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinoxaline derivatives, including 2-Chloro-3,6,7-trimethylquinoxaline, have been found to possess significant antibacterial activity . They are used in the synthesis of various drugs that are currently on the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Antifungal Activity
Quinoxaline derivatives also exhibit antifungal properties . This makes them valuable in the development of drugs used to treat various fungal infections .
Antiviral Activity
The antiviral properties of quinoxaline derivatives have been explored in the pharmaceutical industry . They have been used in the development of drugs to treat diseases caused by viruses .
Antimicrobial Activity
2-Chloro-3-methylquinoxaline, a close relative of 2-Chloro-3,6,7-trimethylquinoxaline, has been used as a nucleus around which various molecular transformations were performed to obtain new compounds with optimized antimicrobial activity .
Anticancer Activity
Quinoxaline derivatives have been found to have anticancer properties . They have been used in the development of drugs used to treat various types of cancer .
Antipsychotic Activity
2-Chloro-3-(piperazin-2-yl)quinoxaline, which can be synthesized from 2-Chloro-3,6,7-trimethylquinoxaline, is a prime component in the preparation of antipsychotic drugs .
Anti-inflammatory Activity
Quinoxaline derivatives have been found to possess anti-inflammatory properties . This makes them valuable in the development of drugs used to treat various inflammatory conditions .
Antioxidant Activity
Quinoxaline derivatives also exhibit antioxidant properties . This makes them valuable in the development of drugs used to combat oxidative stress in the body .
Safety and Hazards
Mecanismo De Acción
Mode of Action
Quinoxaline derivatives have been known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence several biochemical pathways, but further studies are required to elucidate the exact pathways affected by this specific compound .
Propiedades
IUPAC Name |
2-chloro-3,6,7-trimethylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-6-4-9-10(5-7(6)2)14-11(12)8(3)13-9/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEIHZCKIYFYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
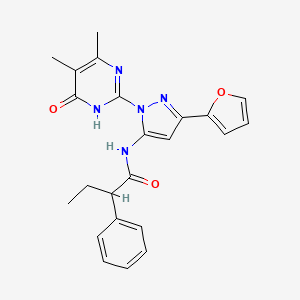

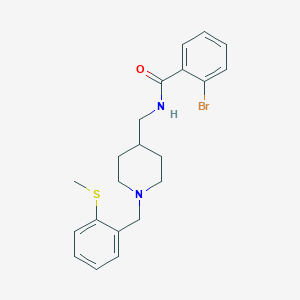
![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2956129.png)
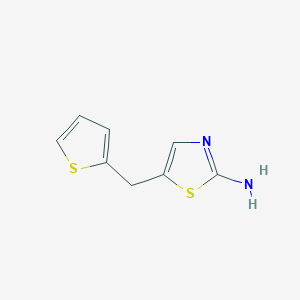
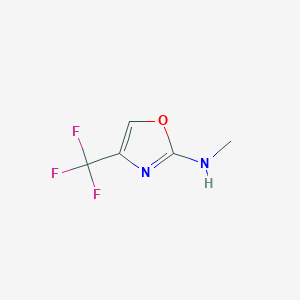
![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)
![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-butylpropanamide](/img/structure/B2956138.png)
![N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2956139.png)